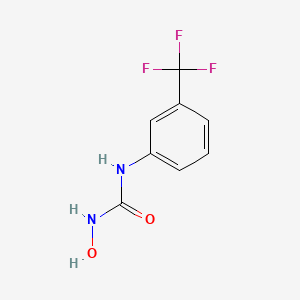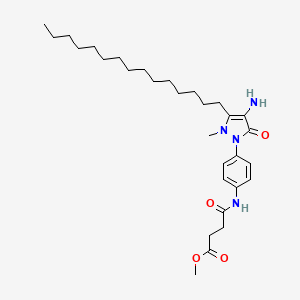
1-Hydroxy-3-(3-trifluoromethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Hydroxy-3-(3-trifluoromethylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One practical method is the reaction of 3-trifluoromethylaniline with potassium isocyanate in water, which proceeds without the need for organic co-solvents . This method is efficient and scalable, making it suitable for industrial production.
Analyse Des Réactions Chimiques
1-Hydroxy-3-(3-trifluoromethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-3-(3-trifluoromethylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of agrochemicals and materials with specific desired properties
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3-(3-trifluoromethylphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .
Comparaison Avec Des Composés Similaires
1-Hydroxy-3-(3-trifluoromethylphenyl)urea can be compared with similar compounds such as:
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea: This compound has similar structural features but differs in its substituents, leading to distinct chemical and biological properties.
Hydroxycarbamide (Hydroxyurea): While hydroxycarbamide is used in medical applications, this compound offers unique advantages due to its trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability, lipophilicity, and metabolic resistance, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
110923-13-2 |
|---|---|
Formule moléculaire |
C8H7F3N2O2 |
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
1-hydroxy-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-3-6(4-5)12-7(14)13-15/h1-4,15H,(H2,12,13,14) |
Clé InChI |
RHKPLZXQOSKYAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)

![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)



